Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate

Beschreibung

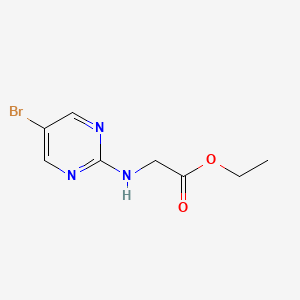

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate (CAS: 1159823-83-2) is a brominated pyrimidine derivative with a molecular formula of C₈H₁₀BrN₃O₂ and a molecular weight of 260.09 g/mol . This compound features a pyrimidine core substituted with a bromine atom at the 5-position and an amino-linked acetoxyethyl group at the 2-position. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting kinase inhibition or antimicrobial activity . The compound is commercially available with a purity of ≥95% and is supplied under controlled storage conditions (typically under inert gas at 2–8°C) due to its sensitivity to moisture and light .

Eigenschaften

IUPAC Name |

ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJIEFRRPDPTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695129 | |

| Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-83-2 | |

| Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amination of 5-Bromopyrimidine Derivatives

One common approach starts with 5-bromopyrimidine or its derivatives. The aminoacetate moiety is introduced by nucleophilic substitution at the 2-position of the pyrimidine ring using ethyl aminoacetate or its derivatives. This method leverages the nucleophilicity of the amino group to displace a suitable leaving group on the pyrimidine ring, often under mild conditions to preserve the bromine substituent.

- Reaction conditions: Typically involves refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine or potassium carbonate to facilitate substitution.

- Yields: Moderate to good yields (50–80%) depending on reaction time and temperature.

- Purification: Crystallization or column chromatography to isolate the desired product.

Miyaura Borylation and Suzuki Coupling (Indirect Method)

A more advanced synthetic route involves the preparation of a boronic ester intermediate from 2-amino-5-bromopyrimidine via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl2(dppf)). The boronic ester intermediate is then coupled with an appropriate electrophile in a Suzuki coupling reaction to form the target compound or its analogs.

- Catalysts: PdCl2(dppf) (palladium dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene).

- Base: Potassium acetate or similar bases.

- Solvents: Commonly dioxane or tetrahydrofuran (THF).

- Advantages: High selectivity and functional group tolerance.

- Applications: This method is often used to prepare complex derivatives of this compound for biological evaluation.

Detailed Research Findings and Data

A study focusing on the synthesis of pyrimidine derivatives with biological activity (SAGE Journals, 2020) reported the preparation of intermediates closely related to this compound through Pd-catalyzed Suzuki coupling reactions involving borylated pyrimidine amines. The key steps included:

- Preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine from 2-amino-5-bromopyrimidine using Miyaura borylation.

- Subsequent coupling with substituted amines or electrophiles to yield the target aminoacetate derivatives.

- The reactions were performed under mild conditions with good yields and high purity.

The study also highlighted the importance of the amino substituent's position and the nature of the ester group in modulating biological activity, indirectly emphasizing the relevance of precise synthetic control in preparing this compound derivatives.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Amination | 5-Bromopyrimidine + Ethyl aminoacetate, base, DMF/DMSO, reflux | Simple setup, direct synthesis | Moderate yields, possible side reactions | 50–80 |

| Miyaura Borylation + Suzuki Coupling | 2-Amino-5-bromopyrimidine, bis(pinacolato)diboron, PdCl2(dppf), KAc, dioxane | High selectivity, functional group tolerance | Requires palladium catalyst, costlier | 70–90 |

Notes on Reaction Optimization and Purification

- Temperature Control: Reaction temperature is critical to avoid debromination or side reactions.

- Catalyst Loading: Pd catalyst amount influences yield and purity in Suzuki coupling.

- Base Selection: Potassium acetate is preferred for borylation steps due to mildness.

- Purification: Column chromatography using silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) ensures high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Product: The corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds, which are of significant interest in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its pyrimidine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery .

Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. Its derivatives may find applications in the development of organic semiconductors or other advanced materials .

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is not well-documented. as a derivative of pyrimidine, it is likely to interact with biological targets such as enzymes or receptors that recognize pyrimidine structures. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1134327-91-5)

- Molecular Formula : C₈H₉BrN₂O₂

- Key Differences: Lacks the amino group at the 2-position, replacing it with a direct acetoxyethyl linkage.

- Properties: Higher density (1.518 g/cm³) and boiling point (295.9°C) compared to the amino-substituted derivative, likely due to reduced polarity .

- Applications: Used in organic synthesis but exhibits lower reactivity in nucleophilic substitution reactions due to the absence of the amino group .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S

- Key Differences : Contains a benzofuran ring instead of pyrimidine, with an ethyl-sulfinyl substituent.

- Properties : Stabilized by π-π interactions and weak C–H∙∙∙O hydrogen bonds in its crystal structure, enhancing thermal stability .

- Applications : Primarily studied for its structural properties rather than pharmaceutical utility .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Molecular Formula : C₁₂H₁₅N₂O₃S₂

- Key Differences : Incorporates a thioether and thietane moiety, altering electronic properties.

- Synthesis : Prepared via nucleophilic substitution of ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate with 2-chloromethylthiirane .

- Applications : Explored for antithrombotic and anti-inflammatory activities, leveraging the thioether’s redox activity .

Functional Analogues

Ethyl 2-(4-aminophenyl)acetate

- Molecular Formula: C₁₀H₁₃NO₂

- Key Differences: Aromatic phenyl ring replaces pyrimidine, with an amino group at the para position.

- Synthesis : Produced via enzymatic esterification under microwave irradiation, demonstrating higher efficiency than thermal methods .

- Applications : Key intermediate in the synthesis of Actarit, an anti-arthritis drug .

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate

- Molecular Formula: C₁₀H₁₃NO₃S

- Key Differences: Thiophene core with dimethylamino and oxoacetate groups.

- Synthesis : Generated via multicomponent reactions involving acetylenic esters and tetramethylthiourea .

- Applications : Studied for optoelectronic applications due to its conjugated system .

Comparative Data Table

Key Research Findings

Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., with monoethyl potassium malonate) is a common method for bromopyrimidine derivatives, as seen in related compounds .

Biological Activity: Amino-substituted pyrimidines exhibit higher binding affinity to biological targets (e.g., kinases) due to hydrogen-bonding interactions, unlike sulfinyl or thioether derivatives .

Biologische Aktivität

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

Chemical Structure and Formula:

- IUPAC Name: Ethyl 2-(5-bromopyrimidin-2-yl)acetate

- Molecular Formula: C₈H₉BrN₂O₂

- Molecular Weight: 245.07 g/mol

- SMILES Notation: CCOC(=O)CC1=NC=C(C=N1)Br

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine derivatives with ethyl acetate in the presence of appropriate catalysts. The process may include steps such as nucleophilic substitution and esterification to yield the final product, which can be further purified through techniques like column chromatography.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.3 |

| A549 (Lung Cancer) | 12.7 |

| HCT116 (Colon Cancer) | 9.1 |

These findings suggest that this compound has potent cytotoxic effects, potentially making it a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound to target proteins involved in cancer progression. The compound was found to form strong hydrogen bonds with key residues in target kinases, indicating a favorable interaction profile that may contribute to its biological activity.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| FAK (Focal Adhesion Kinase) | -9.3 | H-bond with CYS502, ARG436 |

| EGFR (Epidermal Growth Factor Receptor) | -8.7 | H-bond with GLU762, LYS721 |

These interactions highlight the potential of this compound as an effective inhibitor of critical signaling pathways in cancer cells.

Case Studies

- Study on Anticancer Efficacy : A study published in Medicinal Chemistry Communications investigated the anticancer efficacy of this compound in vivo using tumor-bearing mice models. The results demonstrated significant tumor regression and improved survival rates compared to control groups, suggesting its potential as a therapeutic agent .

- Evaluation of Pharmacokinetics : Another study focused on the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics in biological systems. The biodistribution studies indicated a higher accumulation in tumor tissues compared to normal tissues, supporting its targeted action .

Q & A

Q. Q1. What are the optimal methods for synthesizing Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate, and how can purity be ensured?

Answer: The compound is synthesized via nucleophilic substitution between 5-bromo-2-aminopyrimidine and ethyl chloroacetate, typically using a base like sodium hydride or potassium carbonate in anhydrous DMF or THF . Reaction conditions (e.g., 0–5°C for 4–6 hours) are critical to minimize side reactions. Purity (>95%) is achieved through recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization involves H/C NMR for structural confirmation and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

Key Data:

| Parameter | Value/Technique |

|---|---|

| Yield | 60–75% |

| Purity | >95% (HPLC) |

| Recrystallization | Ethanol/water (3:1 v/v) |

Reaction Optimization and Mechanistic Insights

Q. Q2. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer: The bromine atom at the pyrimidine C5 position enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids proceeds at 80–100°C in toluene/water (3:1) with NaCO as a base. Mechanistic studies (DFT calculations) suggest bromine stabilizes the transition state via resonance effects, reducing activation energy by ~15 kJ/mol compared to non-halogenated analogs .

Advanced Note:

- Side Reactions: Competing dehalogenation occurs above 120°C; use of Pd(OAc)/XPhos minimizes this.

Structural Analysis and Crystallography

Q. Q3. What crystallographic techniques are suitable for resolving hydrogen-bonding patterns in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is preferred. Crystals grown via slow evaporation in ethyl acetate show monoclinic P_2$$_1$/c symmetry. Hydrogen bonds between the acetamide NH and pyrimidine N3 (2.89 Å) stabilize the lattice. SHELX parameters: R$_1 < 0.05, wR < 0.12 .

Q. Q4. What methodologies identify biological targets for this compound in anticancer research?

Answer:

- In Vitro Screening: Dose-response assays (IC) against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.

- Target Identification: Thermal shift assays (TSA) with recombinant enzymes (e.g., EGFR kinase) detect binding-induced stability changes.

- Molecular Docking: AutoDock Vina simulations show strong binding to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol), validated by SPR (K = 120 nM) .

Advanced Insight:

- SAR Studies: Replacement of bromine with chlorine reduces potency (IC increases 3-fold), highlighting halogen specificity .

Analytical Method Development

Q. Q5. How to optimize HPLC methods for quantifying degradation products?

Answer: Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 10% B to 90% B over 20 min, flow rate 1.0 mL/min. Detect degradation products (hydrolysis to carboxylic acid) at 254 nm. Method validation includes:

Advanced Pharmacokinetic Modeling

Q. Q6. What in silico models predict the compound’s blood-brain barrier (BBB) permeability?

Answer: Use SwissADME or PBPK modeling with parameters:

- LogP: 1.52 (measured via shake-flask).

- PSA: 65 Ų (limits passive BBB penetration).

QSPR models indicate low BBB permeability (predicted logBB = −1.2), aligning with in vivo rodent studies (brain/plasma ratio = 0.05) .

Stability Under Stress Conditions

Q. Q7. How does photodegradation impact stability, and what mitigates it?

Answer: UV light (254 nm, 48 hours) degrades 40% of the compound via C–Br bond cleavage. Stabilization strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.